5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
Description
The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a heterocyclic molecule featuring a pyrazolidine core substituted with a carboxamide group. The structure includes a 4-methyl-1,3-thiazole ring bearing a 4-fluorophenyl substituent at position 2 and a 2-methoxybenzyl group attached via the carboxamide nitrogen. The compound’s structural complexity highlights its relevance in medicinal chemistry for targeting enzymes or receptors that interact with fluorinated and heteroaromatic systems .
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)14-7-9-16(23)10-8-14)17-11-18(27-26-17)21(28)24-12-15-5-3-4-6-19(15)29-2/h3-10,17-18,26-27H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRADASWMPBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 400.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological properties, and a pyrazolidine moiety that enhances its pharmacological profile.
The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant effects, which may contribute to their protective roles against oxidative stress-related diseases.
- Receptor Modulation : The compound may interact with receptors involved in pain and inflammation, potentially providing analgesic and anti-inflammatory effects .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects with IC50 values in the micromolar range against leukemia and solid tumors .
- Anti-inflammatory Effects : Research has highlighted the potential of thiazole derivatives in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The compound's structural features suggest it may act as an antioxidant, similar to known antioxidants like quercetin, enhancing cellular defense mechanisms against oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to the target compound:
- A study reported that a series of imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity across multiple cancer cell lines, indicating that modifications on the thiazole ring can significantly enhance efficacy .
- Another investigation focused on the antioxidant activity of thiazole derivatives, demonstrating their ability to enhance NAD(P) quinone reductase activity, which plays a crucial role in detoxifying carcinogens .
Structure-Activity Relationships (SAR)
Understanding SAR is critical for optimizing the biological activity of thiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor affinity |
| Methoxy Group | Increases solubility and bioavailability |
| Thiazole Ring | Contributes to enzyme inhibition properties |
The presence of specific functional groups can significantly influence the compound's pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on core structures, substituents, and functional groups.
Structural Analogues and Key Differences
Core Heterocycles
Substituent Profiles
Functional Groups
- Target Compound : Carboxamide, methoxy, fluorophenyl.
- : Carboxamide, fluorophenyl, isopropyl-thiadiazole.
- : Carboxamide, trifluoromethylphenyl, pyridinyl.
- : Thiazolidinone, fluorophenyl, pyrazolyl .
Physicochemical and Pharmacological Implications
- Bioisosteric Replacements : The pyrrolidine core () may offer metabolic stability advantages over pyrazolidine due to reduced ring strain .
- Electron-Withdrawing Effects : The trifluoromethyl group () and chloro substituent () could influence electronic interactions with biological targets .
Tabulated Structural Comparison
Q & A
Q. What are the established synthetic routes for 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide, and how is its purity validated?
- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation of thiazole and pyrazolidine precursors. Key steps include cyclization of 4-methyl-1,3-thiazole derivatives and subsequent coupling with a pyrazolidine-carboxamide intermediate. Purity is validated using thin-layer chromatography (TLC) for reaction monitoring, followed by nuclear magnetic resonance (NMR; H, C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Solvent selection (e.g., DMF or THF) and temperature control are critical for minimizing side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and regioselectivity?
- Methodological Answer : H NMR and C NMR are essential for resolving stereochemical outcomes, particularly for the pyrazolidine and thiazole moieties. Nuclear Overhauser effect spectroscopy (NOESY) can confirm spatial proximity of substituents (e.g., the 4-fluorophenyl group). X-ray crystallography, using programs like SHELXL or ORTEP-III, provides definitive proof of regioselectivity and crystal packing .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Analogous compounds with fluorophenyl, thiazole, and pyrazolidine motifs exhibit anti-inflammatory, antimicrobial, and anticancer properties. For example, derivatives with triazole-thiazole hybrids show activity against COX-2 enzymes (IC values < 1 µM), while pyrazolidine-carboxamides inhibit tumor cell proliferation (e.g., IC = 5.2 µM in MCF-7 breast cancer cells). These findings suggest potential targets for this compound .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address challenges in regioselectivity during thiazole-pyrazolidine coupling?
- Methodological Answer : Regioselectivity issues often arise during nucleophilic substitution at the thiazole C-5 position. Strategies include:
- Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for controlled aryl group attachment.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms for fluorophenyl-thiazole bonding.
- Temperature modulation : Lower temperatures (0–5°C) reduce competing pathways. Progress is tracked via LC-MS and F NMR to quantify regiochemical outcomes .
Q. What experimental approaches resolve contradictory bioactivity data between in vitro and in vivo models for similar compounds?
- Methodological Answer : Contradictions may stem from metabolic instability or off-target effects. To address this:
- Metabolic profiling : Use liver microsome assays (e.g., human CYP450 isoforms) to identify degradation pathways.
- Pharmacokinetic studies : Measure plasma half-life (t) and bioavailability via HPLC-MS in rodent models.
- Target validation : Apply CRISPR/Cas9 knockouts of suspected biological targets (e.g., kinases) in cell lines to confirm mechanism .
Q. What strategies are recommended for solving crystal structures of this compound when twinning or disorder is present?
- Methodological Answer : For twinned crystals, use the TwinRotMat algorithm in SHELXL to refine twin laws. For disorder, employ PART and SUMP instructions to model alternate conformers. High-resolution data (d < 0.8 Å) and low-temperature (100 K) data collection improve electron density maps. Programs like SIR97 or Olex2 aid in initial phasing and refinement .
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like COX-2 or EGFR. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize ligand conformations. Free-energy perturbation (FEP) simulations quantify ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy groups). Validate predictions via surface plasmon resonance (SPR) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
